CPA inhibitor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カルボキシペプチダーゼ A 阻害剤は、よく特徴付けられているメタロプロテアーゼであるカルボキシペプチダーゼ A の活性を阻害するために設計された化合物です。 カルボキシペプチダーゼ A は、ペプチド基質から芳香族側鎖を有する C 末端アミノ酸残基を選択的に切断します 。 この酵素は広く研究されており、重要な薬効を持つ多くの他のメタロプロテアーゼのモデルとして役立っています .

準備方法

化学反応の分析

カルボキシペプチダーゼ A 阻害剤は、カルボキシペプチダーゼ A の活性部位の Glu-270 のカルボキシレートでの共有結合修飾を含むさまざまな化学反応を起こします 。 阻害剤の設計は、酵素の活性部位の既知のトポロジーとその触媒機構に基づいています 。 これらの反応から生成される主な生成物には、阻害剤と共有結合した不活性化酵素が含まれます .

科学研究アプリケーション

カルボキシペプチダーゼ A 阻害剤には、いくつかの科学研究アプリケーションがあります。 これは、他のメタロプロテアーゼの阻害剤設計戦略の開発におけるモデル化合物として使用されています 。 阻害剤のカルボキシペプチダーゼ A を効率的に不活性化する能力により、酵素の構造と機能を研究するための貴重なツールになります .

科学的研究の応用

Vascular Research

CPA has been utilized to investigate endothelium-dependent vasorelaxation mechanisms. Studies have shown that CPA induces significant vasorelaxation in mesenteric arteries through activation of store-operated calcium entry (SOCE). This effect is mediated by endothelial hyperpolarization and is crucial for understanding vascular function under pathological conditions such as colitis .

Cardiac Function Studies

In cardiac physiology, CPA serves as a valuable tool to elucidate the role of SERCA in cardiac contractility. Research indicates that CPA's inhibition of SERCA leads to impaired contraction-relaxation cycles in cardiac tissues, highlighting its potential implications in heart failure where SERCA expression is reduced .

- Case Study : In guinea pig cardiac tissue, CPA was shown to selectively inhibit SERCA without affecting the sodium-calcium exchanger, emphasizing its specificity and utility in cardiac research .

Smooth Muscle Excitability

CPA has been shown to enhance excitability in smooth muscle tissues. In studies involving ileal longitudinal smooth muscle strips, CPA increased spontaneous electrical activity and contractile responses through enhanced calcium influx via voltage-dependent calcium channels . This property makes CPA a useful agent for studying gastrointestinal motility disorders.

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Vascular Research | Induces vasorelaxation via SOCE activation | Significant vasorelaxation observed in mesenteric arteries |

| Cardiac Function | Inhibits SERCA leading to altered contractility | Impaired contraction-relaxation cycles in heart failure models |

| Smooth Muscle Excitability | Enhances calcium influx and electrical activity | Increased spontaneous contractions in ileal smooth muscle |

作用機序

カルボキシペプチダーゼ A 阻害剤の作用機序には、酵素の活性部位の共有結合修飾が含まれます。 阻害剤は、活性部位に存在する亜鉛イオンと相互作用し、基質の結合と切断ペプチド結合の活性化の両方において二重の役割を果たします 。 阻害剤の設計により、Glu-270 のカルボキシレートと共有結合を形成することができ、酵素を効果的に不活性化します .

類似化合物の比較

カルボキシペプチダーゼ A 阻害剤は、メタロプロテアーゼ用に設計された他の阻害剤と比較することができます。 そのような化合物の 1 つは 2-ベンジル-3,4-エポキシブタン酸であり、同様の阻害活性を示します 。 カルボキシペプチダーゼ A 阻害剤の特異性と酵素を不活性化する効率は、それをユニークなものにします 。 他の同様の化合物には、アンジオテンシン変換酵素とエンケファリナーゼ用に設計された阻害剤が含まれ、カルボキシペプチダーゼ A と構造的および機能的に類似しています .

類似化合物との比較

Carboxypeptidase A inhibitor can be compared with other inhibitors designed for metalloproteases. One such compound is 2-benzyl-3,4-epoxybutanoic acid, which shows similar inhibitory activity . carboxypeptidase A inhibitor’s specificity and efficiency in inactivating the enzyme make it unique . Other similar compounds include inhibitors designed for angiotensin-converting enzyme and enkephalinase, which share structural and functional similarities with carboxypeptidase A .

生物活性

Cyclopiazonic acid (CPA) is a mycotoxin derived from fungi such as Aspergillus and Penicillium, recognized primarily for its role as a selective inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA). This compound has been extensively studied for its biological activity, particularly regarding calcium transport and intracellular calcium dynamics in various tissues. This article will explore the biological activity of CPA, supported by data tables, case studies, and detailed research findings.

CPA functions by inhibiting the SERCA pump, which is crucial for calcium ion transport into the sarcoplasmic reticulum. By blocking this pump, CPA disrupts calcium homeostasis within cells, leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in muscle tissues where calcium plays a vital role in contraction and relaxation cycles.

Key Findings:

- Inhibition of Ca²⁺-ATPase : CPA inhibits the Ca²⁺-stimulated ATPase activity with IC₅₀ values ranging from 0.2 µM to 1.0 µM depending on ATP presence .

- Specificity : CPA selectively inhibits SERCA without affecting other ATPases such as Na⁺-Ca²⁺ exchangers or H⁺-K⁺ ATPases .

Effects on Calcium Dynamics

Research indicates that CPA significantly alters intracellular calcium levels in various cell types, including smooth muscle and cardiac cells.

Table 1: Effects of CPA on Intracellular Calcium Levels

Case Studies

-

Cardiac Tissue Response :

In guinea pig atrial tissue, CPA was shown to reduce developed tension and alter the contraction-relaxation cycle. The study demonstrated that CPA's effects are frequency-dependent, suggesting that higher stimulation frequencies increase reliance on SERCA activity for contractile force generation . -

Aortic Smooth Muscle :

A study involving aortic cells from DOCA-hypertensive rats revealed that CPA inhibited caffeine-induced increases in intracellular calcium levels. This indicates that CPA not only affects calcium uptake but also influences the contractile response in hypertensive conditions . -

T-cell Activation :

CPA has also been studied in the context of immune cell activation. In CD8+ T-cells, inhibition of SERCA by CPA led to sustained high intracellular calcium levels, enhancing T-cell activation as measured by IFNg production .

Research Implications

The biological activity of CPA has significant implications for understanding calcium signaling pathways in both muscle physiology and immunology. Its selective inhibition of SERCA provides a valuable tool for researchers investigating calcium-related processes.

Future Directions:

- Therapeutic Potential : Investigating the potential therapeutic applications of CPA in conditions characterized by dysregulated calcium signaling.

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which CPA alters calcium dynamics could lead to novel insights into muscle and cardiac function.

特性

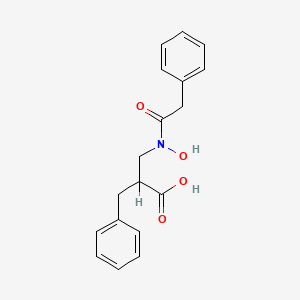

IUPAC Name |

2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(12-15-9-5-2-6-10-15)19(23)13-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONANXDRJJIGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN(C(=O)CC2=CC=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658554 |

Source

|

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223532-02-3 |

Source

|

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。